molecular formula C30H24Cl2N4O2S B11084626 1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11084626
M. Wt: 575.5 g/mol
InChI Key: YEEUBDLUVAMYQR-UHFFFAOYSA-N
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Description

  • Reagents: 2,3-dihydro-1,4-benzodioxin derivatives.
  • Reaction conditions: Nucleophilic substitution or other suitable coupling reactions.
  • Step 4: Final Assembly

    • Reagents: N-phenyl and carbothioamide groups.
    • Reaction conditions: Final coupling and purification steps.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions

    • Step 1: Formation of the Core Structure

      • Starting materials: Suitable precursors for the triazacyclopenta[cd]azulene core.
      • Reaction conditions: Cyclization reactions under controlled temperature and pressure.

    Chemical Reactions Analysis

    Types of Reactions

    1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

      Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology

    Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine

    In medicine, the compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry

    Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism by which 1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

    Properties

    Molecular Formula

    C30H24Cl2N4O2S

    Molecular Weight

    575.5 g/mol

    IUPAC Name

    2-(3,4-dichlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

    InChI

    InChI=1S/C30H24Cl2N4O2S/c31-22-11-9-19(16-23(22)32)28-34-36-27(29(39)33-20-6-2-1-3-7-20)26(21-8-4-5-13-35(28)30(21)36)18-10-12-24-25(17-18)38-15-14-37-24/h1-3,6-7,9-12,16-17H,4-5,8,13-15H2,(H,33,39)

    InChI Key

    YEEUBDLUVAMYQR-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC(=C(C=C4)Cl)Cl)C(=S)NC5=CC=CC=C5)C6=CC7=C(C=C6)OCCO7

    Origin of Product

    United States

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